molecular formula C10H12N6O B4339598 N~1~-[2-(2-PYRIDYL)ETHYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE

N~1~-[2-(2-PYRIDYL)ETHYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE

Cat. No.: B4339598
M. Wt: 232.24 g/mol
InChI Key: IWVSXBDFDKXLMB-UHFFFAOYSA-N
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Description

N~1~-[2-(2-PYRIDYL)ETHYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE is a chemical compound that features a pyridine ring and a tetrazole ring connected through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(2-PYRIDYL)ETHYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(2-pyridinyl)ethylamine and 1H-tetrazole.

    Formation of Intermediate: The 2-(2-pyridinyl)ethylamine is reacted with an appropriate acylating agent to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 1H-tetrazole under suitable conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of N1-[2-(2-PYRIDYL)ETHYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of solvents that facilitate the reaction and improve yield.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(2-PYRIDYL)ETHYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reactions: Conditions for substitution reactions may involve the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

N~1~-[2-(2-PYRIDYL)ETHYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N1-[2-(2-PYRIDYL)ETHYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyridyl)ethylamine: This compound shares the pyridine ring and ethyl chain but lacks the tetrazole ring.

    N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound has a similar structure but includes an imidazo[2,1-b]thiazole scaffold.

Uniqueness

N~1~-[2-(2-PYRIDYL)ETHYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE is unique due to the presence of both the pyridine and tetrazole rings, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-pyridin-2-ylethyl)-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O/c17-10(7-16-8-13-14-15-16)12-6-4-9-3-1-2-5-11-9/h1-3,5,8H,4,6-7H2,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVSXBDFDKXLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)CN2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[2-(2-PYRIDYL)ETHYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE
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N~1~-[2-(2-PYRIDYL)ETHYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE
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N~1~-[2-(2-PYRIDYL)ETHYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE
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N~1~-[2-(2-PYRIDYL)ETHYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE
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N~1~-[2-(2-PYRIDYL)ETHYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE
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N~1~-[2-(2-PYRIDYL)ETHYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE

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